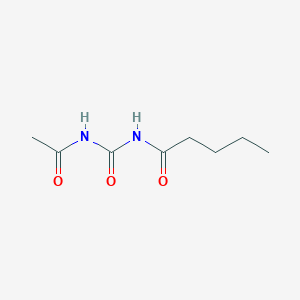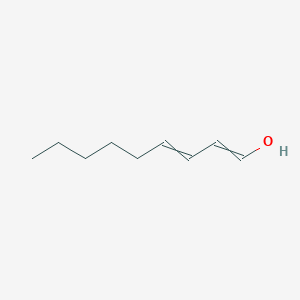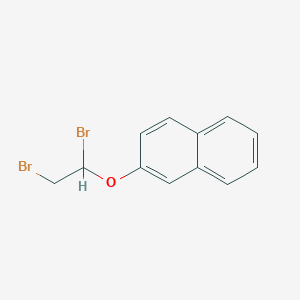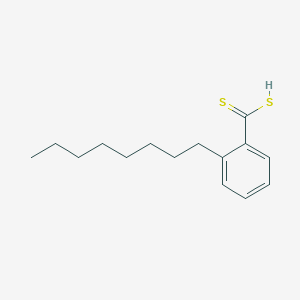
4-Acetamidophenyl 1-methoxypropan-2-yl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetamidophenyl 1-methoxypropan-2-yl carbonate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an acetamidophenyl group and a methoxypropan-2-yl carbonate moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamidophenyl 1-methoxypropan-2-yl carbonate typically involves the reaction of 4-acetamidophenol with 1-methoxypropan-2-yl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetamidophenyl 1-methoxypropan-2-yl carbonate undergoes various chemical reactions, including:
Hydrolysis: The carbonate group can be hydrolyzed under acidic or basic conditions to yield 4-acetamidophenol and 1-methoxypropan-2-ol.
Substitution: The acetamidophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Oxidation: The methoxypropan-2-yl group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 4-Acetamidophenol and 1-methoxypropan-2-ol.
Substitution: Nitrated or halogenated derivatives of this compound.
Oxidation: Carbonyl derivatives of the methoxypropan-2-yl group.
Wissenschaftliche Forschungsanwendungen
4-Acetamidophenyl 1-methoxypropan-2-yl carbonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-acetamidophenyl 1-methoxypropan-2-yl carbonate involves its interaction with specific molecular targets. The acetamidophenyl group can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The carbonate group may also play a role in the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Acetamidophenol:
1-Methoxypropan-2-yl acetate: Similar in structure but contains an acetate group instead of the carbonate group.
Uniqueness
4-Acetamidophenyl 1-methoxypropan-2-yl carbonate is unique due to the presence of both the acetamidophenyl and methoxypropan-2-yl carbonate groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
836597-43-4 |
|---|---|
Molekularformel |
C13H17NO5 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
(4-acetamidophenyl) 1-methoxypropan-2-yl carbonate |
InChI |
InChI=1S/C13H17NO5/c1-9(8-17-3)18-13(16)19-12-6-4-11(5-7-12)14-10(2)15/h4-7,9H,8H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
DRVLSPUGFXRFLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC)OC(=O)OC1=CC=C(C=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrimidinium, 1,4,6-trimethyl-2-[2-(methylamino)-2-oxoethyl]-, iodide](/img/structure/B14188069.png)



![1-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)-2(1H)-pyridinone](/img/structure/B14188094.png)
![6-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14188100.png)



![(6R)-6-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14188130.png)
![5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline](/img/structure/B14188131.png)


